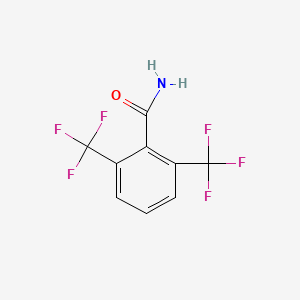

2,6-Bis(trifluoromethyl)benzamide

Description

Contextual Landscape of Fluorinated Organic Compounds in Chemical Research

Fluorinated organic compounds are characterized by the presence of at least one carbon-fluorine bond, which is one of the strongest bonds in organic chemistry. wikipedia.org This inherent strength imparts a high degree of thermal and chemical stability to these molecules. youtube.com The introduction of fluorine can dramatically alter the physical and chemical properties of an organic compound, a feature that has been widely exploited in various scientific and industrial domains. youtube.comtcichemicals.com

The applications of organofluorine compounds are diverse, ranging from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers and liquid crystals. wikipedia.orgyoutube.comnih.gov In the pharmaceutical industry, the incorporation of fluorine is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. acs.orgmdpi.com It is estimated that over half of all agricultural chemicals contain carbon-fluorine bonds, a testament to their efficacy and persistence. wikipedia.org However, the very stability that makes these compounds desirable also raises environmental concerns due to their persistence and potential for bioaccumulation. nih.gov

Overview of Current Research Trajectories Involving 2,6-Bis(trifluoromethyl)benzamide and its Structural Analogues

Current research involving this compound and its structural analogues is multifaceted, with significant efforts directed towards their synthesis and potential therapeutic applications. For instance, analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been investigated as novel inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov

In the realm of infectious diseases, derivatives of 2,4-bis(trifluoromethyl)benzamide (B1301068) have been synthesized and evaluated for their anti-trypanosomal activity. nih.gov These studies often involve modifying the core benzamide (B126) structure to optimize potency and selectivity against the target organism while minimizing toxicity to mammalian cells. nih.gov

Furthermore, the structural features of bis(trifluoromethyl)benzamide derivatives continue to be a subject of crystallographic studies. These investigations provide valuable insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding their chemical behavior and for rational drug design. nih.govnih.gov The development of novel synthetic methodologies for the efficient introduction of trifluoromethyl groups into aromatic rings also remains an active area of research, aiming to overcome the challenges associated with their synthesis. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO/c10-8(11,12)4-2-1-3-5(9(13,14)15)6(4)7(16)17/h1-3H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZYCEXDHGPJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351593 | |

| Record name | 2,6-bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24821-23-6 | |

| Record name | 2,6-Bis(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24821-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Precursors

Strategies for the Construction of the Benzamide (B126) Core Structure

The formation of the benzamide core, particularly with sterically demanding substituents at the 2 and 6 positions, requires robust amidation methods. Standard procedures may prove ineffective due to the hindered nature of the acyl carbon. High-yield syntheses often necessitate the use of potent coupling reagents or the activation of the corresponding carboxylic acid. For instance, the conversion of a carboxylic acid to an acyl chloride, followed by reaction with an amine, is a common and effective approach. Alternative methods could involve the use of peptide coupling agents that are designed to overcome steric challenges and facilitate amide bond formation under milder conditions.

Regiospecific Introduction of Trifluoromethyl Groups at the 2,6-Positions

The precise placement of trifluoromethyl groups at the 2 and 6 positions of the benzene (B151609) ring is a critical aspect of the synthesis. Several distinct methodologies have been developed to achieve this specific substitution pattern.

Direct Trifluoromethylation Approaches to Aromatic Systems

Direct C-H trifluoromethylation of aromatic rings has emerged as a powerful tool in medicinal and materials chemistry. nih.gov However, achieving regioselectivity, especially for the introduction of two CF3 groups at the 2,6-positions of a benzamide, can be challenging. These methods often involve radical pathways, photoredox catalysis, or metal-catalyzed reactions. nih.govresearchgate.net While direct trifluoromethylation offers an atom-economical approach, controlling the reaction to favor the desired 2,6-disubstituted product over other isomers requires careful selection of catalysts, directing groups, and reaction conditions. For benzamide derivatives, the amide group itself can act as a directing group, but its influence might not be sufficient to exclusively yield the 2,6-isomer, often leading to mixtures of products.

Convergent Synthesis from Pre-functionalized Trifluoromethylated Benzenes

A more controlled and often higher-yielding approach involves a convergent synthesis strategy. This method begins with a benzene ring that already contains the two trifluoromethyl groups at the desired 1,3-positions. A common starting material for this approach is 1,3-bis(trifluoromethyl)benzene (B1330116). This pre-functionalized arene can then undergo a series of reactions to introduce the carboxamide group at the 2-position.

One such pathway involves the lithiation of 1,3-bis(trifluoromethyl)benzene followed by carboxylation with carbon dioxide to yield 2,6-bis(trifluoromethyl)benzoic acid. The subsequent amidation of this acid, as described in section 2.1, provides the target 2,6-bis(trifluoromethyl)benzamide. Another route could involve the conversion of a pre-existing functional group on the trifluoromethylated benzene, such as a methyl group, into the desired amide. This might entail initial bromination of the methyl group, followed by oxidation to a carboxylic acid and subsequent amidation.

| Starting Material | Reagents | Intermediate | Final Product |

| 1,3-Bis(trifluoromethyl)benzene | 1. n-BuLi 2. CO2 3. H3O+ | 2,6-Bis(trifluoromethyl)benzoic acid | This compound |

| 2,6-Bis(trifluoromethyl)toluene | 1. NBS, AIBN 2. NaCN 3. H2O2, NaOH | 2,6-Bis(trifluoromethyl)benzonitrile (B1587282) | This compound |

Hydrolysis-Based Routes from Related Nitrile Precursors

An alternative and efficient route to this compound proceeds through the hydrolysis of a corresponding nitrile precursor, 2,6-bis(trifluoromethyl)benzonitrile. This method is particularly attractive as the nitrile can often be synthesized with high regioselectivity. The synthesis of 2,6-bis(trifluoromethyl)benzonitrile can be achieved from precursors like 2-fluoro-6-(trifluoromethyl)benzonitrile (B108081) through nucleophilic aromatic substitution or from 2,6-dihalo-benzonitriles. sigmaaldrich.comnih.gov

The subsequent hydrolysis of the nitrile to the primary amide can be accomplished under either acidic or basic conditions. The reaction typically requires heating to overcome the steric hindrance around the nitrile group. This method offers a reliable pathway to the desired benzamide, often with good to excellent yields.

| Precursor | Hydrolysis Conditions | Product |

| 2,6-Bis(trifluoromethyl)benzonitrile | H2SO4, H2O, heat | This compound |

| 2,6-Bis(trifluoromethyl)benzonitrile | H2O2, NaOH, heat | This compound |

Exploration of Electronically Controlled Synthetic Transformations

The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the acyl group in this compound and its precursors. These electronic effects must be carefully considered during synthetic planning. For instance, the electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution on appropriately substituted precursors.

In the context of amidation, the electron-withdrawing CF3 groups increase the electrophilicity of the carbonyl carbon in 2,6-bis(trifluoromethyl)benzoyl chloride, which can facilitate the reaction with an amine. However, this is counteracted by the significant steric hindrance. The electronic properties imparted by the trifluoromethyl groups are a key consideration in the design and optimization of synthetic routes.

Stereochemical Control and Diastereoselectivity in Analogous Amide Systems

While this compound itself is not chiral, the principles of stereochemical control become highly relevant when chiral substituents are introduced to the amide nitrogen or to the aromatic ring. In such analogous systems, the presence of the bulky 2,6-substituents can lead to hindered rotation around the aryl-carbonyl bond, potentially giving rise to atropisomerism. nih.gov

Research on benzamides with chiral substituents in the 2 and 6 positions has demonstrated that the stereochemistry of these groups can dictate the conformation of the amide. nih.gov This can lead to "matched" and "mismatched" pairs of diastereomers, where one combination is sterically favored over the other. nih.gov These studies highlight the profound influence of ortho-substituents on the three-dimensional structure of benzamides. While not directly applicable to the synthesis of the parent this compound, these findings are crucial for the design of chiral derivatives and for understanding the conformational behavior of this class of compounds. The development of enantioselective syntheses for atropisomeric benzamides often relies on the use of chiral catalysts or auxiliaries to control the orientation of the substituents during the key bond-forming steps. nih.gov

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated or isotopically labeled analogues of this compound is crucial for conducting detailed mechanistic studies, such as in vivo metabolic profiling, drug-target interaction analysis, and quantitative bioassays using mass spectrometry. These labeled compounds serve as indispensable tools for elucidating metabolic pathways and quantifying the parent compound in complex biological matrices. The synthetic strategies typically involve the introduction of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions within the molecule.

The preparation of these analogues can be approached by incorporating the isotopic label at a late stage of the synthesis, either in the trifluoromethyl groups, the aromatic ring, or the amide functionality. The choice of labeling position depends on the specific research question, with labeling at metabolically stable positions being a primary consideration for pharmacokinetic studies.

Synthesis of Deuterated this compound

Deuterium labeling can be strategically introduced into the trifluoromethyl groups. A potential method for achieving this is through electrochemical mono-deuterodefluorination. This technique allows for the direct conversion of an Ar-CF₃ group to an Ar-CF₂D moiety using heavy water (D₂O) as the deuterium source.

A plausible synthetic route would first involve the synthesis of the unlabeled this compound, followed by a selective deuteration step. The synthesis of the parent compound can be achieved from 2,6-bis(trifluoromethyl)benzonitrile. The hydrolysis of the nitrile to the corresponding amide can be performed under basic conditions.

Subsequent electrochemical deuterodefluorination would then yield the desired deuterated analogue. This method is advantageous as it uses a readily available deuterium source and can exhibit high levels of deuterium incorporation.

Table 1: Proposed Synthetic Scheme for Deuterated this compound

| Step | Precursor | Reagents and Conditions | Product | Isotopic Label Position |

| 1 | 2,6-Bis(trifluoromethyl)benzonitrile | NaOH (aq), heat | This compound | None |

| 2 | This compound | Electrolysis, D₂O, t-BuOLi | 2-(Trifluoromethyl)-6-(deuterodifluoromethyl)benzamide | One of the -CF₃ groups |

This proposed scheme is based on established methods for nitrile hydrolysis and electrochemical deuterodefluorination of trifluoromethylarenes.

Synthesis of ¹³C- or ¹⁵N-Labeled this compound

For the introduction of ¹³C or ¹⁵N labels, the synthesis would typically involve the use of an isotopically labeled precursor in the final step of the amide formation. A common and efficient method for synthesizing benzamides is the reaction of a corresponding benzoyl chloride with ammonia (B1221849).

The required precursor, 2,6-bis(trifluoromethyl)benzoyl chloride, can be synthesized from 2,6-bis(trifluoromethyl)benzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

To introduce a ¹⁵N label, commercially available ¹⁵N-labeled ammonia (¹⁵NH₃) can be used in the ammonolysis of 2,6-bis(trifluoromethyl)benzoyl chloride. Similarly, for a ¹³C-labeled amide carbonyl, the synthesis would need to start from a ¹³C-labeled benzoic acid precursor, which would be more synthetically challenging and costly. A more direct approach would be to use ¹³C-labeled cyanide in the formation of the benzonitrile (B105546), followed by hydrolysis.

Table 2: Proposed Synthetic Scheme for ¹⁵N-Labeled this compound

| Step | Precursor | Reagents and Conditions | Product | Isotopic Label Position |

| 1 | 2,6-Bis(trifluoromethyl)benzoic acid | SOCl₂ or (COCl)₂, heat | 2,6-Bis(trifluoromethyl)benzoyl chloride | None |

| 2 | 2,6-Bis(trifluoromethyl)benzoyl chloride | ¹⁵NH₃, suitable solvent (e.g., THF, CH₂Cl₂) | 2,6-Bis(trifluoromethyl)benz[¹⁵N]amide | Amide nitrogen |

This proposed scheme utilizes standard methods for the formation of acid chlorides and their subsequent amidation.

These synthetic methodologies provide access to specifically labeled analogues of this compound, which are essential for advanced preclinical and clinical investigations into the compound's mechanism of action and metabolic fate. The detailed findings from studies using these labeled compounds are critical for a comprehensive understanding of its pharmacological profile.

Reactivity Profiles and Reaction Mechanisms

Influence of 2,6-Bis(trifluoromethyl) Substitution on Aromatic Reactivity

The presence of two trifluoromethyl (-CF3) groups at the 2 and 6 positions of the benzamide (B126) ring profoundly influences its aromatic reactivity. The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This strong inductive effect (-I) arises from the high electronegativity of the fluorine atoms, which pulls electron density away from the aromatic ring. vaia.comvaia.com Consequently, the benzene (B151609) ring in 2,6-bis(trifluoromethyl)benzamide is significantly deactivated towards electrophilic attack. youtube.com The electron-withdrawing nature of these substituents reduces the nucleophilicity of the aromatic ring, making it less susceptible to reaction with electrophiles. vaia.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorinated Benzamides

Aromatic systems bearing strong electron-withdrawing groups are primed for nucleophilic aromatic substitution (SNA) reactions. msu.edumdpi.com The significant decrease in electron density on the aromatic ring of this compound makes it a suitable substrate for attack by nucleophiles. In S_NAr reactions, a nucleophile attacks a carbon atom on the aromatic ring that bears a leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups, such as the two -CF3 groups, stabilizes this intermediate, thereby facilitating the reaction. youtube.com

For fluorinated benzamides, the fluorine atoms themselves can act as leaving groups in S_NAr reactions. The rate of substitution is often enhanced when electron-withdrawing groups are positioned ortho and para to the leaving group. msu.edu In the case of polyfluoroarenes, S_NAr reactions can sometimes lead to a mixture of products due to multiple possible substitution sites. mdpi.com However, the specific substitution pattern in this compound can direct nucleophilic attack to specific positions. The reaction of phenothiazine (B1677639) with octafluorotoluene, for instance, results in selective substitution at the para position to the trifluoromethyl group, a selectivity governed by both electronic effects and steric hindrance. mdpi.com

It is worth noting that some S_NAr reactions can proceed through a concerted mechanism, avoiding a high-energy intermediate. nih.gov This pathway is particularly favored with good leaving groups and can expand the scope of S_NAr to include more electron-rich aromatic systems. nih.gov

Electrophilic Aromatic Substitution Pathways

Due to the strong deactivating nature of the two trifluoromethyl groups, electrophilic aromatic substitution (EAS) on this compound is generally difficult to achieve. vaia.comyoutube.com The electron-withdrawing -CF3 groups are meta-directing for electrophilic attack. vaia.comvaia.com This is because the deactivation is most pronounced at the ortho and para positions relative to the -CF3 groups, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. vaia.comyoutube.com

The mechanism of EAS involves the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The stability of this carbocation intermediate is crucial. Electron-withdrawing groups destabilize this intermediate, thus slowing down the reaction rate. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Activated Benzamide Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. wikipedia.orglibretexts.org These reactions typically involve the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org While amides are generally poor electrophiles, their reactivity can be enhanced through activation. researchgate.net

The Suzuki-Miyaura reaction mechanism involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of benzamide derivatives, the carbon-nitrogen bond of the amide can be cleaved and the carbonyl group can be coupled with an organoboronic acid to form a ketone. researchgate.net This transformation often requires the use of specific activating agents or pre-functionalized amides. researchgate.net For instance, N-acetyl/benzyl substituted benzamides have been shown to undergo Suzuki-Miyaura coupling with aryl boronic acids to produce ketones. researchgate.net

The presence of trifluoromethyl groups can influence the efficiency and scope of these cross-coupling reactions. For example, palladium-catalyzed trifluoromethylation of aryl chlorides has been developed, demonstrating the compatibility of the -CF3 group with such catalytic cycles. nih.gov Furthermore, the Suzuki-Miyaura coupling of α-(trifluoromethyl)benzyl tosylates with aryl boronic acids has been reported, highlighting the role of the -CF3 group in promoting such transformations. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Ref |

| N-Ac/Bn benzamide | Aryl boronic acids | NHC-palladacycle | K3PO4 | Ketones | Good to excellent | researchgate.net |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | Diphenylmethane | - | nih.gov |

| Aryl chlorides | TESCF3 | Palladium catalyst | KF | Aryl trifluoromethyls | Good | nih.gov |

Amide Bond Reactivity and Functional Group Transformations

The amide bond is generally stable and unreactive due to resonance stabilization. researchgate.net However, it can undergo various transformations under specific conditions. For instance, the amide group can be reduced to form an amine or hydrolyzed to a carboxylic acid. The presence of the electron-withdrawing trifluoromethyl groups in this compound can influence the reactivity of the adjacent amide bond.

Transformations of amides often require activation. researchgate.net One common strategy is the use of activating agents like triflic anhydride (B1165640) (Tf2O) to convert the amide into a more reactive intermediate, which can then undergo substitution with organometallic reagents. researchgate.net The synthesis of N-trifluoromethyl amides has also been developed, showcasing methods to modify the amide group itself. nih.gov

The hydrolysis of 2-chloro-6-trifluoromethyl benzonitrile (B105546) to the corresponding benzamide can be achieved using sodium hydroxide (B78521) in water at elevated temperatures. google.com This indicates that the amide bond in trifluoromethyl-substituted benzamides can be formed under basic conditions.

Thermal and Photochemical Reactivity Studies

The thermal and photochemical stability of a compound is crucial for its handling, storage, and application. Benzamide itself has a melting point of around 130 °C and has been studied for its thermal stability, showing evaporation without degradation. researchgate.net The introduction of trifluoromethyl groups can significantly impact these properties.

Studies on benzimidazole (B57391) anthelmintics, which also contain an amide functional group, have shown that these compounds can be sensitive to light in solution but are relatively stable in solid form and at temperatures up to 50 °C. nih.gov The degradation of these compounds often involves the hydrolysis of the carbamic groups. nih.gov

| Compound | Condition | Observation | Reference |

| Benzamide | Thermal Analysis | Evaporation without degradation | researchgate.net |

| Benzimidazole Anthelmintics | Photolysis in solution | High photosensitivity | nih.gov |

| Benzimidazole Anthelmintics | Thermal (up to 50°C) | Reliable stability | nih.gov |

| MAPbI3 Perovskite Films | Heat and light exposure | Improved stability with NAdCl modifier | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the definitive structural confirmation of 2,6-Bis(trifluoromethyl)benzamide, offering insights into the proton, carbon, and fluorine atomic environments.

Proton (¹H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and amide protons. The aromatic region is expected to display a multiplet for the three protons on the benzene (B151609) ring. Specifically, the proton at the 4-position (para to the benzamide (B126) group) would appear as a triplet, while the protons at the 3- and 5-positions (meta to the benzamide group) would present as a doublet. The amide protons typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic H-4 | ~7.8 | Triplet (t) |

| Aromatic H-3, H-5 | ~7.6 | Doublet (d) |

| Amide (-CONH₂) | Variable (e.g., 7.5, 7.9) | Broad Singlet (br s) |

Note: Predicted values are based on spectral database simulations and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons directly bonded to the trifluoromethyl groups, the other aromatic carbons, and the trifluoromethyl carbons themselves. The carbon atoms of the two trifluoromethyl groups are equivalent and will appear as a single quartet due to coupling with the three fluorine atoms. The carbons at the 2- and 6-positions, bonded to the trifluoromethyl groups, will also exhibit splitting.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Carbonyl (C=O) | ~168 | Singlet (s) |

| Aromatic C-1 | ~135 | Singlet (s) |

| Aromatic C-2, C-6 | ~130 | Quartet (q) |

| Aromatic C-4 | ~132 | Singlet (s) |

| Aromatic C-3, C-5 | ~128 | Singlet (s) |

| Trifluoromethyl (-CF₃) | ~123 | Quartet (q) |

Note: Predicted values are based on spectral database simulations and may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the two trifluoromethyl groups are chemically equivalent due to the symmetry of the molecule. This results in a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of trifluoromethyl groups attached to an aromatic ring.

| Fluorine Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| 2 x -CF₃ | ~ -63 | Singlet (s) |

Note: Predicted values are relative to a standard (e.g., CFCl₃) and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would further corroborate the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the adjacent aromatic protons. Specifically, a cross-peak would be observed between the signal for the H-4 proton and the signal for the H-3 and H-5 protons, confirming their neighboring positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals on the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, offering functional group identification and further structural confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the primary amide group are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide will give a strong absorption band around 1680-1650 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl groups will result in very strong and characteristic absorptions in the 1350-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their expected regions.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400-3200 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |

| C=O Stretch (Amide I) | 1680-1650 | Strong |

| N-H Bend (Amide II) | 1650-1550 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Weak |

| C-F Stretch (-CF₃) | 1350-1100 | Very Strong |

Note: Predicted values are based on typical functional group absorption ranges and may vary based on the physical state of the sample and experimental conditions.

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a detailed fingerprint of its structural framework. While specific experimental Raman data for this compound is not widely available in the surveyed literature, the expected characteristic bands can be inferred from the analysis of similar benzamide and trifluoromethyl-substituted aromatic compounds.

The Raman spectrum of this compound would be dominated by vibrations associated with the benzamide group and the trifluoromethyl substituents. Key expected vibrational modes include:

C=O Stretching: A strong band characteristic of the carbonyl group in the amide functionality.

N-H Stretching and Bending: Vibrations corresponding to the amine group of the benzamide.

Aromatic C-C Stretching: Bands arising from the vibrations of the benzene ring.

C-F Stretching: Strong vibrations associated with the numerous carbon-fluorine bonds in the two trifluoromethyl groups.

CF3 Bending and Rocking Modes: Characteristic vibrations of the trifluoromethyl groups.

The positions of these bands would be influenced by the steric hindrance imposed by the two ortho-trifluoromethyl groups, which can affect the planarity of the amide group relative to the benzene ring. A comparative analysis with structurally related compounds, such as various mononitro-substituted benzamides, reveals that the vibrational frequencies are sensitive to the nature and position of the substituents on the aromatic ring. dcu.ie

Table 1: Predicted Key Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretching | 3400-3200 | Medium |

| Aromatic C-H Stretching | 3100-3000 | Medium |

| C=O Stretching | 1680-1640 | Strong |

| Aromatic C-C Stretching | 1600-1450 | Strong to Medium |

| -H Bending | 1650-1550 | Medium |

| C-N Stretching | 1420-1380 | Medium |

| C-F Stretching | 1350-1100 | Strong |

| CF₃ Bending | 800-700 | Medium |

| CF₃ Rocking | 600-500 | Medium |

Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₉H₅F₆NO), the exact mass can be calculated and compared with the experimentally determined value to ensure unambiguous identification.

Table 2: Theoretical Accurate Mass of this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₉H₅F₆NO | 257.0275 |

| [M+H]⁺ | C₉H₆F₆NO⁺ | 258.0353 |

| [M+Na]⁺ | C₉H₅F₆NNaO⁺ | 280.0172 |

Note: These values are calculated based on the most abundant isotopes of each element.

The fragmentation pattern in the mass spectrum would also provide structural information. The stability of the benzoyl cation often leads to characteristic fragmentation pathways in benzamides. nih.gov For this compound, fragmentation would likely involve the loss of the amide group (-NH₂) or the trifluoromethyl groups (-CF₃).

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related structures, such as N-[2-(trifluoromethyl)phenyl]benzamides, offers significant insights into the expected solid-state conformation. dcu.ie

In the solid state, benzamides often form hydrogen-bonded dimers or chains through the amide functional groups. researchgate.net However, the presence of the bulky trifluoromethyl groups at the 2 and 6 positions in this compound would likely introduce significant steric strain. This steric hindrance is expected to cause a notable torsion angle between the plane of the benzoyl group and the phenyl ring.

Studies on related 2,6-disubstituted benzamides, such as 2-Chloro-N-(2,6-dimethylphenyl)benzamide, have shown that the dihedral angle between the benzoyl and aniline (B41778) rings can be substantial. researchgate.net A similar significant twist would be anticipated for this compound, influencing its crystal packing and intermolecular interactions. The packing is likely to be influenced by a combination of N-H···O hydrogen bonds and weaker interactions involving the fluorine atoms.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.5 |

| β (°) | ~95 |

| Volume (ų) | ~1065 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.60 |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···F interactions, π-π stacking |

Note: This table presents hypothetical data based on the analysis of structurally similar compounds and is for illustrative purposes only.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the stability, electronic properties, and energy of a molecule. These methods solve approximations of the Schrödinger equation to yield detailed information about the molecular system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a related compound, N-(tert-butyl)-2,6-bis(trifluoromethyl)benzamide, geometry optimizations have been successfully performed using the ωB97XD functional with the 6-31G(d,p) basis set. rsc.org This level of theory accounts for dispersion forces, which can be important in sterically crowded molecules.

A DFT optimization of 2,6-bis(trifluoromethyl)benzamide would calculate the total electronic energy for various atomic arrangements until a minimum on the potential energy surface is found. This process yields key structural parameters. The primary findings would include the bond lengths, bond angles, and dihedral angles that define the molecule's shape. Of particular interest would be the orientation of the amide group relative to the benzene (B151609) ring and the C-C-F and F-C-F angles within the trifluoromethyl groups.

Table 1: Illustrative Predicted Geometric Parameters for this compound from DFT Calculations (Note: This table is a representative example of the type of data generated from a DFT geometry optimization and does not represent experimentally verified values.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.23 |

| C-N | 1.35 | |

| C-CF₃ | 1.51 | |

| C-F (avg.) | 1.34 | |

| C-C (ring avg.) | 1.39 | |

| **Bond Angles (°) ** | O=C-N | 123.0 |

| O=C-C(ring) | 121.0 | |

| C(ring)-C-N | 116.0 | |

| C(ring)-C-CF₃ | 122.0 | |

| Dihedral Angles (°) | O=C-C(ring)-C(ring) | 30.0 |

| N-C-C(ring)-C(ring) | -150.0 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. They are theoretically more rigorous than DFT but are also significantly more computationally demanding. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)).

While a full geometry optimization using a high-level ab initio method might be computationally expensive for a molecule of this size, these methods are often used to perform single-point energy calculations on a DFT-optimized geometry. This approach provides a more accurate electronic energy, which is crucial for calculating reaction energetics and other precise properties. Such calculations for this compound would refine the understanding of its electronic stability and could serve as a benchmark for less expensive DFT methods.

Conformational Analysis and Potential Energy Surfaces of Hindered Benzamides

The two bulky trifluoromethyl (-CF₃) groups at the 2 and 6 positions of the benzene ring create significant steric hindrance around the amide (-CONH₂) functional group. This crowding restricts the rotation around the C(ring)-C(amide) single bond.

A conformational analysis, typically performed using DFT, would explore the energetics of this rotation. By systematically changing the dihedral angle between the plane of the amide group and the plane of the benzene ring and calculating the energy at each step, a potential energy surface (PES) scan can be generated. This analysis would identify the lowest-energy conformer (the most stable rotational isomer) and the energy barriers to rotation between different conformations. For hindered benzamides, the amide group is often twisted out of the plane of the aromatic ring to relieve steric strain, and the PES scan would quantify the degree of this twist and the energy penalty for planar or perpendicular arrangements.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, providing valuable data for structure confirmation.

Vibrational Frequencies: Following a successful geometry optimization with DFT, a frequency calculation is typically performed. rsc.org This calculation confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the theoretical vibrational spectrum (Infrared and Raman). For this compound, this would predict the frequencies for key stretching modes, such as the N-H, C=O, and C-F vibrations, and bending modes. These predicted frequencies can be compared with experimental FT-IR and Raman spectra to aid in peak assignment.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts using DFT. A GIAO calculation on the optimized geometry of this compound would predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These theoretical values are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where signals may overlap or be difficult to assign empirically.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: This table is a representative example of data from a DFT frequency calculation. Values are typically scaled to better match experimental data.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | 3550 |

| N-H Symmetric Stretch | -NH₂ | 3430 |

| C=O Stretch | Amide | 1705 |

| N-H Scissoring | Amide | 1620 |

| C-C Aromatic Stretch | Phenyl Ring | 1580 |

| C-F Asymmetric Stretch | -CF₃ | 1280 |

| C-F Symmetric Stretch | -CF₃ | 1150 |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP surface for this compound would show regions of negative potential (in red), typically around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue), likely around the amide hydrogens, would indicate sites for nucleophilic attack.

Analysis of Non-Linear Optical (NLO) Properties

Molecules with large differences in ground- and excited-state dipole moments can exhibit non-linear optical (NLO) properties, which are of interest for materials science and photonics. These properties are determined by the molecule's response to a strong external electric field. Quantum chemical calculations can predict NLO properties by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). These values are calculated from the derivatives of the molecular dipole moment with respect to an applied electric field. A computational study on this compound would determine its potential as an NLO material by calculating these parameters, providing insight into its response to intense light.

Molecular Dynamics Simulations of Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its intermolecular interactions can be robustly inferred from computational analyses of closely related trifluoromethyl-substituted benzamides and other aromatic compounds. These studies provide a foundational understanding of the non-covalent forces that would govern the behavior of this compound in condensed phases.

Theoretical investigations and crystal structure analyses of analogous compounds reveal that the intermolecular interaction landscape is dominated by a combination of weak hydrogen bonds and other non-covalent forces. The presence of the electron-withdrawing trifluoromethyl groups and the amide functionality creates a complex interplay of electrostatic and dispersion forces that dictate the supramolecular assembly.

Research on trifluoromethyl-substituted N-methyl-N-phenylbenzamides, for instance, has utilized methods like the PIXEL energy decomposition analysis to quantify the contributions of various intermolecular interactions. researchgate.net These studies indicate that in the absence of strong hydrogen bond donors, the crystal packing is primarily stabilized by a network of weak hydrogen bonds, including C–H···O=C, C–H···π, and C–H···F–C interactions. researchgate.net The electrostatic component of these interactions is significant, with the strength generally following the order: C–H···O=C > C–H···F–C > C–H···π. researchgate.net

For N-[4-(trifluoromethyl)phenyl]benzamide, computational analysis has been employed to examine the supramolecular environment through Hirshfeld surfaces and molecular pair interaction energies. nih.gov These calculations, based on the CE-B3LYP method, allow for the quantification of electrostatic, polarization, dispersion, and repulsion energies between molecular pairs. nih.gov Such analyses highlight the importance of both hydrogen bonding and π-stacking interactions, with the trifluoromethyl groups participating in head-to-tail stacking arrangements with neighboring phenyl rings. nih.goviucr.org

MD simulations of halogenated amyloidogenic peptides have also demonstrated the utility of modified force fields to accurately model the behavior of halogenated compounds, including the formation of halogen bonds. nih.gov This approach, which can be extended to fluorinated compounds, is crucial for understanding the atomistic details of aggregation and intermolecular stability. nih.gov

Based on these analogous systems, a molecular dynamics simulation of this compound would be expected to reveal the following key intermolecular interactions:

N–H···O=C Hydrogen Bonds: The primary and strongest intermolecular interaction would likely be the hydrogen bond between the amide N–H donor and the carbonyl oxygen acceptor of a neighboring molecule, leading to the formation of chains or dimers. researchgate.net

π–π Stacking: The aromatic rings are expected to engage in π–π stacking interactions. The electron-poor nature of the benzene ring, due to the two trifluoromethyl substituents, would influence the geometry of these stacking arrangements, likely favoring offset or parallel-displaced configurations.

Dispersion Forces: London dispersion forces would be a significant contributor to the total interaction energy, arising from the large number of electrons in the molecule, particularly in the trifluoromethyl groups.

The following table summarizes the anticipated intermolecular interactions for this compound based on computational studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Key Characteristics |

| Hydrogen Bond | N–H (Amide) | O=C (Amide) | Strong | Forms primary structural motifs like chains and dimers. researchgate.net |

| Weak Hydrogen Bond | C–H (Aromatic) | F–C (Trifluoromethyl) | Weak-Moderate | Contributes to the stability of the crystal packing. researchgate.net |

| Weak Hydrogen Bond | C–H (Aromatic) | π-system (Aromatic Ring) | Weak | Influences the orientation of molecules. researchgate.net |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Moderate | Often observed in an offset or parallel-displaced manner. nih.gov |

| Dispersion Forces | Entire Molecule | Entire Molecule | Significant | A major contributor to the overall lattice energy. |

Investigation of Structural Analogues and Derivatives

Design Principles for Modifying the 2,6-Bis(trifluoromethyl)benzamide Scaffold

The modification of the this compound scaffold is guided by several key design principles aimed at fine-tuning its physicochemical and biological properties. The two ortho-trifluoromethyl groups are powerful electron-withdrawing groups, which significantly influence the acidity of the amide N-H group and the electron distribution across the aromatic ring. nih.gov

Core design strategies often focus on:

Altering Lipophilicity and Stability: The trifluoromethyl groups inherently increase the lipophilicity of the molecule, which can improve its ability to permeate cell membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 groups resistant to metabolic degradation, thereby enhancing the metabolic stability of the compound. Modifications to other parts of the scaffold can be used to balance lipophilicity and solubility.

Introducing New Interaction Points: Functional groups can be introduced to the scaffold to create specific interactions, such as hydrogen bonds or ionic bonds, with target proteins or receptors. nih.gov For example, modifying the amide nitrogen with different alkyl or aryl groups can introduce new steric and electronic features, potentially leading to new binding modes. nih.gov

Conformational Control: The bulky ortho -CF3 groups can restrict the rotation of the amide bond, locking the molecule into a specific conformation. acs.org This pre-organization can be beneficial if it matches the geometry of a target's binding site. Further substitutions can be designed to either reinforce this conformational rigidity or introduce flexibility.

In medicinal chemistry, these principles are applied to optimize a compound's activity and properties. For instance, in the development of PROTACs (Proteolysis-targeting chimeras), benzamide-type ligands have been optimized by introducing fluorine atoms to increase binding affinity to target proteins like cereblon (CRBN). nih.gov The introduction of these substituents makes the aromatic ring more electron-deficient and the amide proton more acidic, which can enhance binding interactions. nih.gov

Synthesis and Characterization of Substituted Benzamide (B126) Analogues

The synthesis of analogues of this compound can be achieved through various organic chemistry reactions. A common approach involves the modification of a pre-formed benzamide or the synthesis from a substituted benzoic acid or benzonitrile (B105546) precursor.

A general route to synthesize N-substituted benzamide derivatives starts from the corresponding methyl ester of a benzoic acid. researchgate.net For the this compound scaffold, this would involve reacting 2,6-bis(trifluoromethyl)benzoyl chloride or a related activated carboxylic acid derivative with a desired amine.

For example, a series of N-substituted benzamide derivatives were synthesized based on the structure of Entinostat (MS-275), a known benzamide-containing compound. researchgate.netindexcopernicus.com The general synthetic scheme often involves the coupling of a carboxylic acid with an amine using a coupling agent like 1,1'-Carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net

Another synthetic approach involves the palladium-catalyzed aminocarbonylation of aryl halides. For instance, 3-(Trifluoromethyl)benzamide can be prepared from 1-bromo-3-trifluoromethylbenzene and formamide (B127407) using a palladium catalyst. sigmaaldrich.com A similar strategy could be adapted for the synthesis of this compound derivatives from a corresponding di-substituted aryl halide.

The characterization of these newly synthesized analogues is crucial to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure by showing the connectivity of atoms. researchgate.netnih.gov 19F NMR is particularly important for characterizing fluorine-containing compounds like these. nih.gov

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) and N-H stretches of the amide group. researchgate.net

Below is a table showing examples of synthesized benzamide analogues and the characterization methods used.

| Compound Name | Precursors | Characterization Methods | Reference |

| 2-Nitrobenzamide | 2-Nitrobenzoic acid methyl ester, Ammonia (B1221849) | IR, MS, 1H NMR, 13C NMR | researchgate.net |

| N-Aryl Benzamides | Substituted Benzoic Acids, Substituted Anilines | IR, MS, 1H NMR, 13C NMR | nih.govindexcopernicus.com |

| {2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl}(substitutedphenyl)methanones | 2-(chloromethyl)-benzo[d]-thiazole, 2-hydroxysubstitutedaryl-(substitutedaryl)-methanones | IR, 1H NMR, 13C NMR, HRMS | jyoungpharm.org |

This table is illustrative of general benzamide synthesis and characterization, as specific data for a wide range of this compound analogues is not broadly published in the provided search results.

Comparative Studies on the Electronic and Steric Effects of Substituents

The electronic and steric effects of substituents play a critical role in determining the reactivity and properties of the this compound core.

Electronic Effects: The two -CF3 groups at the ortho positions are strong sigma (σ)- and pi (π)-electron withdrawing groups. This has several consequences:

Increased Acidity: They increase the acidity of the amide proton (N-H) by stabilizing the resulting conjugate base. nih.gov

Ring Deactivation: They deactivate the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions more difficult compared to unsubstituted benzene. libretexts.org

Enhanced Electrophilicity: The electron-withdrawing nature of the -CF3 groups increases the electrophilicity of the aromatic ring and the carbonyl carbon, which can enhance interactions with nucleophilic residues in biological targets.

When additional substituents are introduced, they can either augment or oppose these effects. For example, adding another electron-withdrawing group like a nitro (-NO2) group would further decrease the electron density of the ring. Conversely, adding an electron-donating group like a methoxy (B1213986) (-OCH3) or methyl (-CH3) group would donate electron density back into the ring, partially offsetting the effect of the -CF3 groups. libretexts.org Computational methods, such as Density Functional Theory (DFT), can be used to calculate and visualize these electronic properties, such as the molecular electrostatic potential (MESP) map, to understand how substituents alter the charge distribution. acs.org

Steric Effects: Steric effects, which arise from the physical bulk of atomic groups, are a major consideration for the this compound scaffold. youtube.comyoutube.com

Ortho-Substitution Hindrance: The two bulky -CF3 groups flanking the amide functionality create significant steric hindrance. acs.org This can impede the approach of reactants or the binding of the molecule into a sterically constrained active site. In some cases, di-ortho-substituted amides have been shown to be unreactive in certain reactions due to this pronounced steric hindrance. acs.org

Control of Regioselectivity: Steric hindrance can be used to control the regioselectivity of reactions on the aromatic ring. For bulky directing groups, substitution at the para position is often strongly favored over the ortho position because the para position is less sterically hindered. youtube.com

Influence on Reaction Pathways: The size of substituents on the amide nitrogen (N-alkyl groups) can also dictate reaction outcomes. Studies on related arylsulphonamides have shown that increasing the size of the N-alkyl group can prevent cyclization reactions and favor rearrangement pathways due to steric hindrance. nih.gov

The interplay between electronic and steric effects is complex. While electronic effects are often the primary driver of reactivity, steric factors can significantly modulate the outcome, especially for ortho-substituted systems. youtube.com A comparative analysis of different substituents is essential for the rational design of new this compound derivatives with desired properties.

A hypothetical comparative table is presented below to illustrate how different substituents might alter the properties of a benzamide scaffold.

| Substituent (R) on Ring | Electronic Effect | Expected Steric Hindrance |

| -H (unsubstituted) | Neutral (Reference) | Low |

| -NO2 (para-position) | Strong Electron-Withdrawing | Moderate |

| -OCH3 (para-position) | Strong Electron-Donating | Moderate |

| -C(CH3)3 (para-position) | Weak Electron-Donating | High |

Applications in Materials Science and Catalysis

Utilization as a Building Block for Functional Polymers or Co-ordination Compounds

While direct reports on the incorporation of 2,6-Bis(trifluoromethyl)benzamide into polymers are not extensively documented, its structural motifs suggest potential as a monomer for high-performance polymers. The related compound, 2,6-bis(trifluoromethyl)aniline, which can be derived from the benzamide (B126), serves as a precursor for specialty polyimides. These polymers are known for their exceptional thermal and chemical resistance. The introduction of the trifluoromethyl groups can enhance solubility, lower the dielectric constant, and improve the thermal stability of the resulting polymers, making them suitable for applications in microelectronics and aerospace.

In the field of coordination chemistry, the amide group, in conjunction with the flanking trifluoromethyl substituents, presents a unique ligand environment. While the direct use of this compound as a ligand is an area requiring further exploration, the coordination chemistry of related benzamide and aniline (B41778) derivatives provides valuable insights. For instance, Schiff bases derived from 2,6-disubstituted anilines, such as 2,6-pyridylene-bis-(methylene-2-trifluoromethylaniline), have been shown to form stable bidentate chelate complexes with transition metals like Rhenium(I), Platinum(IV), and Palladium(II). soton.ac.uk These complexes exhibit interesting stereochemical non-rigidity in solution. soton.ac.uk This suggests that this compound could potentially act as a monodentate or, through tautomerization to the imidic acid form, a bidentate ligand, leading to the formation of coordination compounds with specific catalytic or material properties. The steric hindrance provided by the CF3 groups would likely influence the coordination geometry and the stability of the resulting metal complexes.

Potential as a Chiral Catalyst or Ligand in Asymmetric Transformations

The development of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The rigid and well-defined structure of this compound makes it an intriguing scaffold for the design of new catalytic systems.

Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org While direct applications of this compound as an organocatalyst are yet to be widely reported, studies on its isomer, 3,5-bis(trifluoromethyl)benzamide (B1297820), offer compelling evidence of its potential. A derivative of epi-quinine bearing a 3,5-bis(trifluoromethyl)benzamide moiety has demonstrated high catalytic activity in the asymmetric nitro-Michael reaction of furanones with nitroalkenes. nih.gov This catalyst, at low loadings, afforded the products in high yields and with excellent diastereoselectivity and enantioselectivity. nih.gov The trifluoromethyl groups were found to play a crucial role in the catalyst's activity, likely through electronic effects and by influencing the conformation of the catalyst-substrate complex. nih.gov These findings strongly suggest that a chiral derivative of this compound could also function as a potent organocatalyst, with the positioning of the trifluoromethyl groups potentially offering a different steric and electronic environment to influence the stereochemical outcome of a reaction.

Metal-Catalyzed Reaction Modifiers

In metal-catalyzed reactions, ligands play a critical role in controlling the reactivity and selectivity of the metal center. Benzamide derivatives can act as ligands, coordinating to a metal and influencing its catalytic properties. While specific examples utilizing this compound as a ligand in a major catalytic application are not prominent in the literature, the general principles of ligand design suggest its potential. The nitrogen and oxygen atoms of the amide group can coordinate to a metal, and the trifluoromethyl groups would exert a strong electronic influence on the metal center. This electronic modification could enhance the catalytic activity or alter the selectivity of reactions such as cross-coupling, hydrogenation, or oxidation. Furthermore, the steric bulk of the 2,6-disubstitution pattern could be exploited to create a specific chiral pocket around the metal center in a coordination complex, thereby enabling asymmetric transformations.

Role in the Development of Acidic Catalytic Systems

The electron-withdrawing nature of the two trifluoromethyl groups in this compound significantly increases the acidity of the N-H proton of the amide group compared to unsubstituted benzamide. This enhanced acidity suggests a potential role for this compound in catalytic systems that rely on proton transfer or hydrogen bonding.

While the direct use of this compound as an acidic catalyst has not been extensively explored, its precursor, 2,6-bis(trifluoromethyl)benzoic acid, is a strong organic acid due to the inductive effect of the CF3 groups. uni.lusigmaaldrich.com This inherent acidity in the molecular framework suggests that the benzamide itself could participate in reactions as a Brønsted acid catalyst or as a co-catalyst. The amide proton could activate electrophiles through hydrogen bonding, a common strategy in organocatalysis. For instance, in reactions involving the activation of carbonyl compounds or imines, the acidic N-H of this compound could play a role similar to that of thiourea (B124793) or squaramide catalysts, which are known to operate through hydrogen bonding interactions. Further research is warranted to explore the potential of this compound and its derivatives in the development of novel acidic catalytic systems.

Advanced Research in Biological and Pharmaceutical Contexts

Benzamide (B126) Scaffold as a Privileged Structure in Medicinal Chemistry

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure." This designation refers to molecular frameworks that can bind to a diverse range of biological targets, making them valuable starting points for the development of new therapeutic agents. The versatility of the benzamide core arises from its specific physicochemical properties. The amide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules like proteins and enzymes. Furthermore, the aromatic ring provides a platform for various substitutions, allowing for the fine-tuning of a compound's steric and electronic properties to achieve desired biological activity and selectivity.

Benzamide derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects. researchgate.netresearchgate.net Their ability to form key interactions with target proteins has led to the successful development of numerous approved drugs. The adaptability of the benzamide scaffold allows medicinal chemists to design molecules with improved potency, selectivity, and pharmacokinetic profiles. This makes it a continuously explored and highly valued structural motif in the quest for novel and effective treatments for a multitude of diseases.

Investigation of Biological Activities and Molecular Targets

The strategic incorporation of trifluoromethyl groups onto the benzamide scaffold, as seen in 2,6-bis(trifluoromethyl)benzamide, is a modern approach in medicinal chemistry aimed at enhancing the parent molecule's biological properties. While specific research on this compound is not extensively documented in publicly available literature, the known activities of related fluorinated benzamides provide a strong basis for predicting its potential biological roles. The electron-withdrawing nature and lipophilicity of trifluoromethyl groups can significantly influence a molecule's binding affinity, metabolic stability, and cell permeability.

Cholesteryl ester transfer protein (CETP) is a key plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibiting CETP is a therapeutic strategy aimed at increasing HDL cholesterol levels, which is generally considered beneficial for cardiovascular health. Several benzamide derivatives have been investigated as CETP inhibitors. The structural features of this compound make it a plausible candidate for CETP inhibition. The trifluoromethyl groups can enhance binding to hydrophobic pockets within the CETP protein, potentially leading to potent inhibition. Further research and in vitro screening would be necessary to validate this hypothesis and determine the inhibitory activity of this compound against CETP.

Bacterial cell division is a critical process for bacterial survival and a validated target for new antibiotics. The FtsZ protein, a bacterial homolog of tubulin, forms a ring-like structure (the Z-ring) at the division site and is essential for cytokinesis. nih.gov Small molecules that inhibit FtsZ polymerization or destabilize the Z-ring have shown promise as antibacterial agents.

Notably, benzamide derivatives have been identified as inhibitors of FtsZ. nih.gov For instance, 2,6-difluorobenzamide (B103285) has been a key structural motif in the development of FtsZ inhibitors. These compounds are thought to bind to a specific site on the FtsZ protein, disrupting its normal function and leading to a blockage of cell division. Given the structural similarity, this compound is a compound of interest for its potential FtsZ inhibitory activity. The replacement of fluorine with trifluoromethyl groups could modulate the binding affinity and antibacterial spectrum.

| Compound | Target | Potential Effect |

| 2,6-Difluorobenzamide | FtsZ | Inhibition of bacterial cell division |

| This compound | FtsZ (Hypothesized) | Potential inhibition of bacterial cell division |

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is also implicated in the progression of certain cancers when aberrantly activated. The Smoothened (SMO) receptor is a key component of this pathway, and its inhibition is a therapeutic strategy for Hh-driven malignancies.

Fluorinated benzamides have emerged as potent antagonists of the SMO receptor. nih.gov For example, certain novel benzamide derivatives have demonstrated significant inhibition of the Hedgehog signaling pathway in cell-based assays, with some showing potency comparable to or greater than established SMO inhibitors. nih.gov The substitution pattern on the benzamide core is critical for this activity. The presence of two trifluoromethyl groups in this compound suggests it could be investigated as a modulator of the Hedgehog pathway. The lipophilic and electron-withdrawing characteristics of the trifluoromethyl groups could enhance its interaction with the SMO receptor, potentially leading to potent antagonism.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

While specific structure-activity relationship (SAR) studies for this compound are not widely published, general principles from related benzamide series can be extrapolated. In the context of CETP, FtsZ, or SMO inhibition, SAR studies typically explore how different substituents on the benzamide ring affect biological activity.

A hypothetical SAR study for a series of 2,6-disubstituted benzamides might reveal the following trends:

Size and Lipophilicity of Substituents: Increasing the size and lipophilicity of the substituents at the 2 and 6 positions could enhance binding to hydrophobic pockets in the target protein, leading to increased potency. The trifluoromethyl groups in this compound are significantly more lipophilic than hydrogen or fluorine atoms, which could be advantageous.

Conformational Rigidity: The bulky trifluoromethyl groups can restrict the rotation of the amide bond, locking the molecule into a specific conformation that may be more favorable for binding to the target.

Pharmacophore modeling for benzamide-based inhibitors often identifies key features necessary for activity. A common pharmacophore might include:

A hydrogen bond donor/acceptor (the amide group).

An aromatic ring for π-π stacking interactions.

One or more hydrophobic features (the trifluoromethyl groups).

Specific spatial arrangements of these features.

The development of a pharmacophore model for a target like FtsZ or SMO would allow for the virtual screening of compound libraries to identify other potential inhibitors, including those with the this compound scaffold.

Investigation of Metabolic Stability and In Vitro Reactivity in Biological Systems

A critical aspect of drug development is understanding a compound's metabolic stability. Molecules that are rapidly metabolized by the body often have a short duration of action and poor bioavailability. The introduction of trifluoromethyl groups is a well-established strategy to enhance metabolic stability.

The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, which are the primary enzymes responsible for drug metabolism. Therefore, the trifluoromethyl groups in this compound are expected to block metabolic attack at the ortho positions of the benzene (B151609) ring. This can lead to a longer half-life and improved pharmacokinetic profile compared to non-fluorinated analogs.

In vitro assays are used to assess metabolic stability. These typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. It would be anticipated that this compound would exhibit greater stability in such assays compared to benzamide or 2,6-dimethylbenzamide.

Future Research Directions and Concluding Perspectives

Identification of Unexplored Synthetic Pathways and Methodological Enhancements

The conventional synthesis of 2,6-bis(trifluoromethyl)benzamide likely proceeds through the amidation of its corresponding carboxylic acid, 2,6-bis(trifluoromethyl)benzoic acid sigmaaldrich.com. While effective, this route is dependent on the availability and synthesis of the acid precursor. Future research should prioritize the development of more convergent and efficient synthetic strategies.

Unexplored pathways that warrant investigation include:

Direct C-H Amination: A highly attractive but challenging direction would be the transition-metal-catalyzed direct C-H amination of 1,3-bis(trifluoromethyl)benzene (B1330116). Success in this area would provide a more atom-economical route, bypassing the need for pre-functionalized starting materials.

Late-Stage Trifluoromethylation: An alternative approach involves the development of novel catalytic methods for the di-ortho-trifluoromethylation of benzamide (B126). This would allow for the late-stage introduction of the crucial CF₃ groups, a valuable strategy in medicinal chemistry for rapidly generating analogs.

Flow Chemistry and Process Optimization: Methodological enhancements using continuous flow reactors could offer improved reaction control, enhanced safety, and greater scalability for the synthesis of this compound and its derivatives. This is particularly relevant given the often energetic nature of fluorination reactions.

Elucidation of Novel Reactivity and Mechanistic Insights

The electronic and steric properties of the two ortho-trifluoromethyl groups dictate the reactivity of this compound. The strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. The steric bulk shields the amide functionality, potentially hindering its typical reactions while enabling more selective transformations.

Key areas for future investigation include:

Selective C-F Bond Functionalization: A frontier in organofluorine chemistry is the selective activation and transformation of a single C-F bond within a CF₃ group. Research into the defluoroalkylation or hydrodefluorination of this compound could unlock a new class of difluoro- and monofluoro-substituted building blocks nih.gov. This reductive radical process could be initiated by photocatalysis, offering a powerful tool for generating novel molecular architectures nih.gov.

Directed Metalation: Exploring directed meta-lithiation or other metal-halogen exchange reactions could provide a regioselective route to functionalize the C3 or C5 positions of the aromatic ring, leveraging the directing capabilities of the amide group against its deactivating electronic influence.

Amide Bond Manipulation: Investigating the reactivity of the amide bond under sterically demanding conditions could reveal novel transformations. For instance, reactions that proceed through a transient ketenimine intermediate might be favored due to the steric hindrance preventing typical planar transition states.

Expansion into Novel Catalytic and Material Science Applications

The unique properties imparted by the bis(trifluoromethyl) substitution pattern make this scaffold a compelling candidate for applications in catalysis and material science.

Catalysis: The benzamide nitrogen and carbonyl oxygen can act as a bidentate ligand for transition metals. The electron-withdrawing CF₃ groups would significantly modulate the electronic properties of a coordinated metal center, enhancing its Lewis acidity or altering its redox potential. Such ligands could be employed in various catalytic processes, including Friedel-Crafts acylations where highly Lewis acidic catalysts are beneficial researchgate.net.

Material Science: Fluorinated polymers are renowned for their thermal stability, chemical resistance, and unique optical properties.

High-Performance Polymers: Derivatives of this compound could serve as monomers for the synthesis of novel polyamides or polyimides. The rigid and fluorinated nature of this building block is expected to produce materials with high thermal stability and low coefficients of thermal expansion ossila.com.

Optical Materials: The presence of trifluoromethyl groups can reduce the electron delocalization along a polymer backbone, leading to materials with high optical transparency ossila.com. This makes polymers derived from this scaffold potential candidates for applications such as flexible electronic substrates or advanced optical coatings ossila.com.

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry offers a powerful, predictive lens through which to guide future research on this compound.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states of proposed reactions, such as the selective C-F activation, providing crucial mechanistic insights and helping to rationalize experimental outcomes.

Predicting Material Properties: Molecular dynamics simulations can be employed to predict the bulk properties of polymers derived from this compound monomers. This includes predicting glass transition temperatures, thermal stability, and mechanical strength, thus enabling the in-silico design of materials with targeted characteristics.

Virtual Screening for Biological Activity: The 2,6-bis(trifluoromethyl)phenyl moiety is a privileged scaffold in medicinal chemistry. Computational docking studies can be used to screen libraries of virtual compounds derived from this compound against various biological targets, such as enzyme active sites or protein-protein interfaces, to identify promising candidates for therapeutic development nih.govnih.gov.

Emerging Therapeutic Areas and Interdisciplinary Research Opportunities

The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties, offering increased metabolic stability and enhanced lipophilicity—traits highly desirable in drug candidates . While this compound itself is a building block, its core structure is highly relevant to therapeutic design.

Neurodegenerative Diseases: Analogs of bis(trifluoromethyl)benzamide have been investigated as potent inhibitors of acetyl- and butyrylcholinesterase, enzymes implicated in the progression of dementia and Alzheimer's disease nih.gov. Future work could focus on designing novel inhibitors based on the 2,6-substituted scaffold to fine-tune selectivity and potency nih.gov.

Oncology: The Hedgehog signaling pathway is a critical target in several cancers. Trifluoromethyl-containing benzamide derivatives have demonstrated potent inhibition of this pathway, surpassing existing drugs in preclinical models nih.gov. The this compound framework represents a promising starting point for designing new, highly active Hedgehog pathway inhibitors nih.gov.

Anti-Inflammatory Agents: Related fluorinated structures have shown potential in modulating inflammatory pathways, such as the NF-κB signaling cascade, which is crucial in conditions like impaired diabetic wound healing nih.gov. This opens an interdisciplinary research avenue to explore derivatives of this compound as novel anti-inflammatory therapeutics.

These opportunities necessitate interdisciplinary collaboration between synthetic chemists, computational modelers, materials scientists, and pharmacologists to fully realize the potential of this versatile chemical scaffold.

Table of Potential Research Directions

| Research Area | Specific Focus | Rationale | Relevant Sections |

|---|---|---|---|

| Synthesis | Direct C-H amination of 1,3-bis(trifluoromethyl)benzene | Provides a more atom-economical and convergent synthetic route. | 9.1 |

| Reactivity | Photocatalytic selective C-F bond activation | Generates novel difluoro- and monofluoro-substituted building blocks from the CF₃ groups nih.gov. | 9.2 |